molecular formula C9H17NO B13164289 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one

3-Methyl-1-(pyrrolidin-2-YL)butan-1-one

Cat. No.: B13164289
M. Wt: 155.24 g/mol
InChI Key: DHPLXRMBKDWSAR-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrrolidin-2-YL)butan-1-one: is an organic compound that belongs to the class of valine derivatives It is characterized by the presence of a pyrrolidine ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to ensure consistent quality and efficiency. Industrial production may also involve additional purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-1-(pyrrolidin-2-YL)butan-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
  • 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
  • 4F-3-methyl-α-PVP

Comparison: Compared to these similar compounds, 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one is unique due to its specific structural arrangement and the presence of the pyrrolidine ring.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-methyl-1-pyrrolidin-2-ylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)6-9(11)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3

InChI Key

DHPLXRMBKDWSAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCCN1

Origin of Product

United States

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